Physicochemical Profiling and Structural Dynamics of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide: A Technical Whitepaper
Physicochemical Profiling and Structural Dynamics of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide: A Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery, the selection and characterization of molecular building blocks dictate the downstream success of lead optimization. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide is a highly versatile, bifunctional scaffold that bridges lipophilic core structures with polar, hydrogen-bonding terminal groups. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and the self-validating experimental protocols required for its rigorous characterization. Designed for researchers and drug development professionals, this guide synthesizes theoretical structure-property relationships (SPR) with field-proven analytical methodologies.
Structural and Molecular Profiling
The physicochemical behavior of a compound is inextricably linked to its molecular topology. For 2-(2,3-dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide, the fusion of a saturated furan ring to a benzene core creates a rigid, moderately lipophilic domain, while the ethanesulfonamide tail introduces critical polarity and flexibility.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Parameter | Value |
| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide |
| CAS Number | 1484062-10-3 |
| Molecular Formula | C10H13NO3S |
| Molecular Weight | 227.28 g/mol |
| SMILES String | NS(=O)(=O)CCc1ccc2c(c1)CCO2 |
| Predicted LogP | ~1.8 |
| Topological Polar Surface Area (TPSA) | 77.7 Ų |
| Rotatable Bonds | 3 |
| Hydrogen Bond Donors / Acceptors | 2 / 3 |
Mechanistic Insights: Structure-Property Relationships (SPR)
Understanding the causality behind a molecule's behavior in aqueous and lipid environments requires dissecting its structural components.
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Dihydrobenzofuran Core: Unlike fully aromatic benzofurans, the partial saturation in the dihydrobenzofuran core slightly increases the three-dimensionality (Fsp3 fraction) of the molecule. This rigid scaffold drives lipophilicity and membrane permeability, while the furan oxygen acts as a weak, localized hydrogen bond acceptor.
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Ethane Linker: The two-carbon aliphatic chain acts as a flexible spacer (containing 2 rotatable bonds). This flexibility is biologically critical; it allows the terminal sulfonamide group to dynamically reorient itself to satisfy hydrogen-bonding requirements within complex protein binding pockets without imposing severe entropic penalties.
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Primary Sulfonamide Group: As a strong hydrogen bond donor (via the -NH2) and acceptor (via the -SO2), this moiety is the primary driver of the compound's aqueous solubility. It effectively anchors the molecule in polar solvent environments, counterbalancing the lipophilic core.
Structural components and their causal impact on the physicochemical and ADME profile.
Core Physicochemical Properties & Experimental Methodologies
To ensure scientific integrity, the characterization of this compound must rely on self-validating experimental systems. The following protocols detail the methodologies for determining the two most critical physicochemical parameters: aqueous solubility and lipophilicity.
Self-validating workflow for the comprehensive physicochemical characterization of the compound.
Protocol 1: Determination of Thermodynamic Aqueous Solubility
Causality & Choice: The shake-flask method is selected over kinetic solubility assays (e.g., DMSO dilution) because it provides the true thermodynamic equilibrium solubility of the crystalline solid. This is an absolute requirement for late-stage formulation, as kinetic assays often overestimate solubility due to supersaturation[1]. Self-Validating Mechanism: This protocol incorporates a mandatory Tyndall effect check. Colloidal suspensions can bypass standard filtration and artificially inflate UV quantification; detecting light scattering ensures only fully dissolved molecules are measured.
Step-by-Step Methodology:
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Saturation: Add an excess amount of the solid 2-(2,3-dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide to a glass vial containing 10 mL of phosphate-buffered saline (pH 7.4).
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Equilibration: Agitate the suspension in a thermostatic shaker at 25.0 ± 0.1 °C for a minimum of 48 hours to guarantee that 1[1].
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Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet the undissolved solid, followed by careful filtration of the supernatant through a 0.22 µm PTFE syringe filter.
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Validation (Tyndall Check): Pass a focused laser beam through the filtrate in a dark environment. If light scattering is observed, repeat the centrifugation and filtration steps until the solution is optically clear.
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Quantification: Analyze the clear filtrate via HPLC-UV, calculating the concentration against a highly linear standard calibration curve ( R2>0.999 ).
Protocol 2: Partition Coefficient (LogP) Determination via HPLC Method
Causality & Choice: While the traditional shake-flask method is standard, the HPLC method is chosen for its high throughput, reproducibility, and immunity to trace impurities that can skew biphasic titrations[2]. Self-Validating Mechanism: The protocol relies on a calibration curve comprising at least six reference compounds with known LogP values. If the reference compounds deviate from their expected retention times, the system automatically flags a failure, preventing the generation of erroneous data.
Step-by-Step Methodology:
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System Preparation: Equilibrate a C18 reverse-phase analytical column with an isocratic mobile phase of methanol/water (e.g., 75:25 v/v) at a constant flow rate of 1.0 mL/min.
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Calibration: Inject a mixture of reference substances (e.g., acetanilide, phenol, chlorobenzene) with 2 ranging from 1.0 to 4.0[2].
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Capacity Factor Calculation: Determine the capacity factor ( k′ ) for each reference using the formula k′=(tR−t0)/t0 , where tR is the retention time and t0 is the dead time (measured using an unretained marker like thiourea).
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Sample Analysis: Inject the 2-(2,3-dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide sample and determine its specific k′ under identical conditions.
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LogP Derivation: Interpolate the compound's LogP from the linear regression plot of logk′ versus the known LogP values of the reference set.
Data Presentation and Interpretation
Accurate quantification relies heavily on optimized chromatographic parameters. Table 2 outlines the specific analytical conditions required to isolate the compound's signal from potential degradation products or synthesis impurities.
Table 2: Analytical Parameters for HPLC-UV Quantification
| Parameter | Specification | Causality / Rationale |
| Column | C18 Reverse Phase (150 x 4.6 mm, 5 µm) | Provides optimal hydrophobic retention for moderately lipophilic compounds. |
| Mobile Phase | Water/Acetonitrile (60:40 v/v) + 0.1% FA | The acidic modifier suppresses the ionization of trace impurities and ensures sharp peak shapes for the sulfonamide moiety. |
| Flow Rate | 1.0 mL/min | Balances rapid analysis time with acceptable column backpressure. |
| Detection | UV at 220 nm and 254 nm | Captures the π→π∗ transitions of the aromatic dihydrobenzofuran chromophore. |
| Injection Vol. | 10 µL | Prevents column overloading while maintaining the sensitivity required for low-concentration solubility samples. |
References
- Sigma-Aldrich. "2-(2,3-dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide".
- Food and Agriculture Organization of the United Nations (FAO). "Partition coefficient octanol/water - OECD Guidelines for the Testing of Chemicals. Test No. 117".
- Benchchem. "OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. (Standard Shake-Flask Method)". Isononylphenol Research Chemical.
